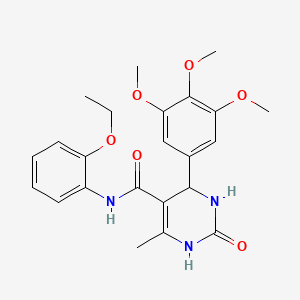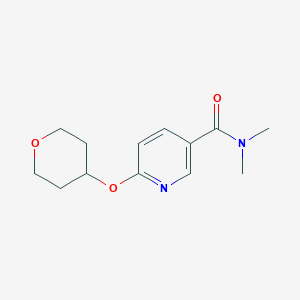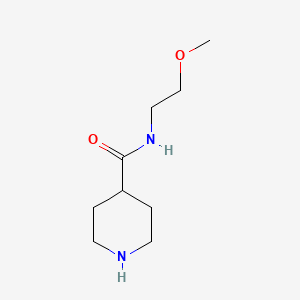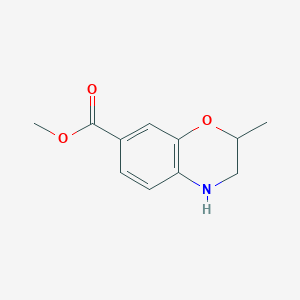
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide, commonly known as DENAQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DENAQ is a small molecule that has been shown to have a unique mechanism of action, making it a promising candidate for various research purposes.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Mechanism of Action
Naphthalimide derivatives, including UNBS5162 and UNBS3157, have been identified for their potent in vitro cytotoxic activity against a range of human cancer cell lines, including glioblastoma, colorectal, non-small-cell lung, and breast cancers. These compounds display significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo. Notably, these derivatives are designed to avoid the metabolism that causes clinical hematotoxicity associated with many naphthalimide derivatives, such as amonafide. They exhibit a higher maximum tolerated dose in mice compared to amonafide and do not provoke marked hematotoxicity. Their mechanism of action differs from other naphthalimide derivatives that act as DNA intercalating agents poisoning topoisomerase II. Instead, they impair cell cycle progression by increasing the duration of the G2 phase in cancer cells through pro-autophagic effects without anti-topoisomerase II activity. This effect has been confirmed through increased expression levels of LC3, a specific marker for autophagy, and through inducing cancer cell death via lysosomal membrane permeabilization in specific cancer cell types (Mahieu et al., 2007).
Structural Modification and Synthesis
Research on structural modifications of naphthalimide derivatives, including the study of bis(substituted aminoalkylamino)anthraquinones and the evaluation of their relationship with antineoplastic activity, has shown that certain side chains are crucial for enhancing antineoplastic activity. The presence of specific amino-substituted side chains is an important factor for achieving good antineoplastic activity, indicating the significance of structural design in developing effective cancer therapies (Zee-Cheng et al., 1979).
Novel Applications and Photophysical Properties
The development of novel 1,8-naphthalimide derivatives for applications in organic light-emitting devices (OLEDs) underscores the versatility of naphthalimide-based compounds. These derivatives, designed with an aromatic amine as the donor, ethene-1,2-diyl as the π-bridge, and 1,8-naphthalimide as the acceptor, exhibit red emissive properties suitable for OLED applications. Their synthesis and the study of their photophysical characteristics have provided insights into their potential as standard-red light-emitting materials for technological applications, highlighting the broad applicability of naphthalimide derivatives beyond cancer research (Luo et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide involves the condensation of 2-naphthoic acid with 2-aminoethyl-5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-naphthoic acid", "2-aminoethyl-5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-naphthoic acid (1.0 equiv) and 2-aminoethyl-5,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in acetic acid and stir at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into ice-cold water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add sodium triacetoxyborohydride (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 5: Quench the reaction by adding water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-naphthamide." ] } | |
CAS-Nummer |
851404-00-7 |
Molekularformel |
C24H22N2O4 |
Molekulargewicht |
402.45 |
IUPAC-Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-29-20-9-10-21(30-2)22-19(20)14-18(24(28)26-22)11-12-25-23(27)17-8-7-15-5-3-4-6-16(15)13-17/h3-10,13-14H,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
ZTHYPPVKPPPLTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2679696.png)
![6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2679698.png)



![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)
![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)
![ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate](/img/structure/B2679709.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)




![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)